4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of 4-nitrophenylhydrazine with 6-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-amine in the presence of butylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butylamino group can be substituted with other amines or functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various amines, nucleophiles, and suitable solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 4-(Butylamino)-6-methyl-1-(4-aminophenyl)-1H-pyrazolo[3,4-D]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused ring systems with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-D]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrimido[4,5-D]pyrimidine: Studied for its biological significance and applications in medicinal chemistry.
Uniqueness
4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butylamino and nitrophenyl groups enhances its potential as a versatile scaffold for the development of new therapeutic agents .
Properties
CAS No. |
5346-64-5 |
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Molecular Formula |
C16H18N6O2 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-butyl-6-methyl-1-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N6O2/c1-3-4-9-17-15-14-10-18-21(16(14)20-11(2)19-15)12-5-7-13(8-6-12)22(23)24/h5-8,10H,3-4,9H2,1-2H3,(H,17,19,20) |
InChI Key |
IKLHSHTYJNZWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC(=N1)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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